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Galactitol, 1,3-anhydro-

Cat. No.: B1179144
CAS No.: 134176-57-1
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Description

Significance of Anhydro Sugar Alcohols in Carbohydrate Chemistry and Biochemistry

Anhydro sugar alcohols, also known as polyol anhydrides or alditol anhydrides, are organic compounds derived from sugar alcohols (alditols) through the intramolecular elimination of one or more water molecules. researchgate.netwikipedia.org This process results in the formation of a stable heterocyclic ring structure, which significantly alters the compound's chemical and physical properties compared to its parent polyol. researchgate.net

In the realm of carbohydrate chemistry, anhydro sugar alcohols are highly valued as versatile intermediates and building blocks for synthesis. researchgate.net Their unique, conformationally restricted structures, resulting from the anhydro bridge, provide a scaffold for stereoselective modifications. researchgate.net Researchers utilize them as starting materials for creating more complex carbohydrate derivatives, non-natural compounds, and stereoregular polysaccharides. researchgate.netontosight.ai The reactivity of anhydro sugar alcohols is largely influenced by the size of the internal ether ring (e.g., oxirane, oxetane, oxolane), with smaller rings exhibiting higher reactivity. researchgate.net For instance, 1,2-anhydro sugars are established as useful intermediates for preparing a variety of glycosyl compounds. chimia.ch

From a biochemical standpoint, sugar alcohols are important as they are key intermediates in metabolic pathways and energy storage. scbt.com The study of their anhydro forms provides insights into enzyme function and carbohydrate metabolism. scbt.com The introduction of an anhydro bridge can increase a molecule's stability and reduce its susceptibility to enzymatic degradation, a property that makes these compounds interesting for potential pharmacological applications. ontosight.aiscbt.com Their distinct structures can lead to unique interactions with enzymes and cellular receptors that are not possible for their parent sugars, opening avenues for drug development. ontosight.ai

Overview of Anhydrogalactitol Isomers: A Focus on the 1,3-Anhydro Configuration

Galactitol, a six-carbon sugar alcohol, can undergo intramolecular dehydration to form various anhydrogalactitol isomers. researchgate.net The specific isomer produced depends on which two of its hydroxyl groups participate in the cyclization reaction. Research has identified several of these isomers, with the most commonly studied being the 1,4-, 2,5-, and 3,6-anhydro derivatives.

Studies on the dehydration of galactitol in high-temperature water have shown the formation of 1,4-anhydrogalactitol and 2,5-anhydrogalactitol. researchgate.net However, under these conditions, the formation of dianhydrogalactitol (B1682812) was not observed, which was attributed to the specific stereochemical orientation of the hydroxyl groups at the C-3 and C-6 positions hindering a second dehydration step. researchgate.netscience.govscience.gov

The table below summarizes key findings from a study on the dehydration of galactitol, highlighting the yields of the observed anhydro-isomers.

Dehydration Products of Galactitol in High-Temperature Water

Temperature (K) Initial Galactitol Conc. (mol dm⁻³) Product Max Yield (%)
548 0.1 1,4-Anhydrogalactitol ~17
548 0.1 2,5-Anhydrogalactitol ~10
573 0.1 1,4-Anhydrogalactitol ~15
573 0.1 2,5-Anhydrogalactitol ~11

Data sourced from a study on intramolecular dehydration of sugar alcohols. researchgate.net

While isomers like 1,4-anhydro-D-galactitol are well-documented, with public records of their chemical properties, the 1,3-anhydro isomer remains more obscure. nih.gov Chemical supplier catalogs list "Galactitol, 1,3-anhydro-," confirming its recognition as a chemical entity. buyersguidechem.com However, a comprehensive body of scientific literature detailing its synthesis, characterization, and reactivity is notably sparse compared to its other isomeric forms such as 1,5-anhydrogalactitol and 2,5-anhydrogalactitol. researchgate.netpublish.csiro.aulookchem.com This indicates that while the 1,3-anhydro configuration is a theoretical and commercially listed possibility, it is not a common product of typical galactitol dehydration reactions and has not been a major focus of academic research.

Historical Perspectives in Anhydro Sugar Alcohol Research

The study of anhydro sugar alcohols is a sub-field of carbohydrate chemistry that has evolved over many decades. Early research focused on the fundamental reactions of sugars and their derivatives, including processes of dehydration and anhydride (B1165640) formation. The production of anhydro sugar alcohols via the acid-catalyzed dehydration of the corresponding sugar alcohols has long been an established method. google.com

A significant advancement in the field was the use of protected 1,2-anhydro sugars as glycosyl donors for the synthesis of complex oligosaccharides. chimia.ch This area of research gained considerable momentum in the 1990s following the discovery of an efficient method to access these intermediates through the epoxidation of glycals. chimia.ch This development solidified the role of anhydro sugars as powerful tools in synthetic organic chemistry.

Historically, research has often been driven by the potential applications of these compounds. For example, derivatives of anhydro sugar alcohols like isosorbide (B1672297) (a dianhydro-sorbitol) and isomannide (B1205973) (a dianhydro-mannitol) have known uses, which spurred interest in optimizing their production processes from their parent sugar alcohols. google.com The historical trajectory shows a progression from basic structural elucidation to the development of sophisticated synthetic strategies that leverage the unique reactivity of the anhydro ring system. researchgate.netchimia.ch

Current Research Gaps and Future Directions for Galactitol, 1,3-Anhydro-

The most significant research gap concerning Galactitol, 1,3-anhydro- is the profound lack of specific scientific investigation into the compound. While its existence is noted, there is a scarcity of published data on its:

Targeted Synthesis: Methods to selectively synthesize the 1,3-anhydro isomer in high yield are not well-described in readily available literature. Studies on galactitol dehydration often report other isomers, suggesting that the formation of the 1,3-anhydro bridge may be kinetically or thermodynamically unfavorable under typical conditions. researchgate.net

Spectroscopic and Physicochemical Characterization: A full profile of its properties, including NMR spectra, melting point, boiling point, and solubility, is not comprehensively documented. lookchem.com

Chemical Reactivity: The reactivity of the 1,3-anhydro ring system in galactitol has not been explored, unlike the extensive research into other anhydro sugars. chimia.chacs.org

Biological Activity: By extension, without the pure compound being readily available for study, its potential biological or pharmacological activities remain unknown, in contrast to other anhydro sugars that have been investigated for such properties. ontosight.ai

Future research should be directed at filling these fundamental gaps. A logical progression would involve:

Developing a Stereoselective Synthesis: Designing a synthetic pathway to specifically produce Galactitol, 1,3-anhydro-. This might involve using protecting group strategies to direct the intramolecular cyclization between the C1 and C3 hydroxyl groups.

Full Characterization: Once synthesized, the compound should be subjected to rigorous analysis to establish a complete and reliable set of physicochemical and spectroscopic data.

Exploration of Reactivity and Utility: Investigating the compound's reactivity could reveal its potential as a novel building block in synthetic chemistry, following the precedent set by other anhydro sugar alcohols. researchgate.net

Biological Screening: Further research could explore potential applications in biochemistry and medicine, as the unique structure may elicit novel biological responses. ontosight.ai The continued exploration of the chemistry and biology of such carbohydrate derivatives is essential for uncovering new applications. ontosight.ai

Properties

CAS No.

134176-57-1

Molecular Formula

C11H8F2N2O

Synonyms

Galactitol, 1,3-anhydro-

Origin of Product

United States

Structural Elucidation and Stereochemical Analysis of Anhydrogalactitols

Theoretical Conformational Analysis of the 1,3-Anhydro Ring System in Galactitol Derivatives

Theoretical conformational analysis of the 1,3-anhydro ring system in galactitol derivatives involves the use of molecular mechanics and quantum mechanical methods to study the molecule's possible shapes and energy levels. researchgate.net These computational approaches are essential for understanding the stability and flexibility of the anhydro ring.

For derivatives like 3,6-anhydro-4-O-methylgalactitol, studies have identified two primary stable conformations for the five-membered ring, often referred to as North (N) and South (S). researchgate.net The relative stability of these conformers can be influenced by the solvent environment, with the energy difference between them being reduced in solution. researchgate.net The presence of a glycosidic bond can also impact the conformation of the 3,6-anhydro ring, leading to variations in the stable forms. researchgate.net

Spectroscopic Characterization Techniques for Anhydrogalactitol Isomers

Spectroscopic techniques are vital for characterizing the isomers of anhydrogalactitol, providing detailed information about their structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignments (e.g., ¹H-NMR, ¹³C-NMR, 2D-HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the configuration and conformation of anhydrogalactitol isomers. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H-NMR Spectroscopy: This technique provides information on the hydrogen atoms in the molecule. The chemical shifts and coupling constants in a ¹H-NMR spectrum can help to determine the relative positions and orientations of the hydrogen atoms, which in turn reveals the conformation of the anhydro ring. For example, the coupling constants between adjacent protons are dependent on the dihedral angle between them, providing insight into the ring's pucker.

2D-HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates the signals of directly bonded ¹H and ¹³C atoms, providing a powerful method for assigning signals in complex spectra and confirming the connectivity within the molecule.

Table 1: Representative NMR Data for Anhydrogalactitol Derivatives

Nucleus Chemical Shift (ppm) Range Key Information Provided
¹H 2.5 - 4.5 Dihedral angles, proton connectivity, and ring conformation.
¹³C 60 - 80 Carbon skeleton, presence of functional groups, and isomeric differentiation. rsc.org
2D-HSQC Correlation Peaks Direct ¹H-¹³C bond correlations for unambiguous signal assignment.

Note: Specific chemical shifts can vary depending on the solvent and specific isomeric form.

High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for differentiating between anhydrogalactitol isomers by providing highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental composition of the molecule and its fragments, which is often sufficient to distinguish between isomers with the same nominal mass. lcms.cz

Techniques such as ion mobility separation coupled with HRMS can further resolve isomers that may not be distinguishable by mass alone. Tandem mass spectrometry (MSn) methods, including Collision-Induced Dissociation (CID) and Ultraviolet Photodissociation (UVPD), can generate unique fragmentation patterns for structurally similar isomers, aiding in their differentiation. lcms.cz

Vibrational Spectroscopy (e.g., IR, Raman) for Structural Fingerprinting

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands corresponding to specific functional groups and bond types. For example, the stretching vibrations of hydroxyl (O-H) groups and carbon-oxygen (C-O) bonds will appear at characteristic frequencies.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. mt.com The fingerprint region in a Raman spectrum, typically from 300 to 1900 cm⁻¹, is highly characteristic of a molecule's structure. spectroscopyonline.comspectroscopyonline.com

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of crystalline anhydrogalactitols. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to create a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space. researchgate.net

This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, confirming the stereochemistry and the preferred conformation of the molecule in the crystalline state. cdnsciencepub.com For example, X-ray diffraction studies have been used to confirm the manno configuration of related anhydro sugar derivatives. cdnsciencepub.com The resolution of the diffraction data is a key factor in the precision of the resulting structure, with higher resolution allowing for more detailed atomic information. mdpi.com

Computational Chemistry and Molecular Modeling for Predicting Anhydrogalactitol Structures and Energetics

Computational chemistry and molecular modeling are powerful tools for predicting the structures and energetics of anhydrogalactitols. nih.gov These methods complement experimental techniques by providing insights into the conformational landscape of the molecule and the relative energies of different conformers. auremn.org.br

Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to perform high-level ab initio calculations to determine the geometries and energies of stable conformers. researchgate.netacs.org These calculations can predict the most stable conformations in the gas phase and in solution, and the results can be compared with experimental data from NMR spectroscopy and X-ray crystallography. researchgate.netacs.org Molecular dynamics simulations can also be employed to study the dynamic behavior of anhydrogalactitols in solution, providing a more complete picture of their conformational flexibility. nih.gov

Synthetic Methodologies and Chemical Transformations of Anhydrogalactitols

Chemical Synthesis Approaches for Anhydrogalactitol Formation

Chemical synthesis provides a direct route to anhydrogalactitols, often starting from their parent polyol, galactitol. These methods typically involve intramolecular cyclization through dehydration or the use of reactive intermediates to facilitate ring closure.

Intramolecular dehydration of galactitol is a fundamental approach to forming anhydrogalactitols. This process involves the removal of a water molecule from two hydroxyl groups within the same galactitol molecule, leading to the formation of an ether linkage and thus the anhydro ring. While specific conditions for the preferential formation of 1,3-anhydrogalactitol are not extensively detailed in the reviewed literature, the general principles of dehydration are well-established for other sugar alcohols.

High-temperature water has been utilized as a medium and catalyst for the intramolecular dehydration of various sugar alcohols. For galactitol, this process yields anhydrogalactitols. However, the orientation of the hydroxyl groups at the C-3 and C-6 positions can hinder the formation of dianhydrogalactitol (B1682812) products.

Detailed research findings on the dehydration of galactitol have shown that the reaction can be influenced by temperature and reaction time. For instance, studies on the dehydration of galactitol in high-temperature water have demonstrated the formation of anhydrogalactitols, although the specific isomeric distribution, including the yield of 1,3-anhydrogalactitol, is not always specified.

To achieve regioselectivity in the formation of a specific anhydro ring, such as the 1,3-anhydro linkage, more controlled chemical strategies are often employed. These methods typically involve the selective activation of specific hydroxyl groups.

Tosylation: A common strategy involves the selective tosylation of primary hydroxyl groups. Tosylates are excellent leaving groups, and subsequent treatment with a base can induce an intramolecular nucleophilic attack from another hydroxyl group to form the anhydro ring. For the synthesis of dianhydrogalactitol, selective tosylation of the primary hydroxyl groups of dulcitol (B134913) (galactitol) using tosyl chloride is a key step. This is followed by base-promoted intramolecular cyclization to form epoxide rings smolecule.com. While this example leads to a dianhydro derivative, the principle of selective tosylation followed by cyclization is a viable, though not explicitly documented for 1,3-anhydrogalactitol, strategy for forming specific monoanhydro rings. The stereochemistry of the starting material is crucial in determining the outcome of the cyclization nih.gov.

Epoxide Intermediates: Epoxides are highly useful intermediates in the synthesis of anhydro sugar derivatives researchgate.net. The formation of an epoxide ring, followed by its regioselective opening by an internal hydroxyl group, can lead to the formation of a different anhydro ring. Anhydro sugars containing an oxirane (epoxide) ring are reactive and can be versatile starting materials in carbohydrate chemistry researchgate.net. The ring strain-induced electrophilicity of epoxides makes them excellent reactive intermediates for stereoselective bond formation researchgate.net. For instance, 2,3-anhydro sugars have been utilized in the stereoselective synthesis of oligosaccharides, where the epoxide moiety is opened to form new glycosidic linkages nih.govacs.org. While a direct application of this strategy for the synthesis of 1,3-anhydrogalactitol is not detailed in the available literature, it represents a plausible synthetic route.

The table below summarizes general cyclization strategies that could be theoretically applied to the synthesis of 1,3-anhydrogalactitol, based on methodologies used for other anhydro sugars.

Strategy Description Key Reagents/Intermediates Potential Application for 1,3-Anhydrogalactitol
Tosylation/CyclizationSelective tosylation of a hydroxyl group to create a good leaving group, followed by intramolecular nucleophilic attack by another hydroxyl group under basic conditions.Tosyl chloride, Pyridine, Strong base (e.g., NaH)Selective tosylation at C-1 or C-6 of galactitol, followed by attack from the C-3 hydroxyl group.
Epoxide Ring OpeningFormation of an epoxide at one position, followed by intramolecular nucleophilic attack from a distal hydroxyl group to open the epoxide and form a new anhydro ring.Epichlorohydrin, m-CPBA; Acid or base catalyst for ring opening.Formation of a 1,2- or 2,3-epoxide on the galactitol backbone, followed by intramolecular attack by the C-3 or C-1 hydroxyl group, respectively.

The synthesis of specific enantiomers of anhydrogalactitols is crucial for applications where chirality is important. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the target molecule. While specific methods for the stereoselective synthesis of 1,3-anhydrogalactitol are not explicitly described in the reviewed literature, general principles of stereoselective synthesis in carbohydrate chemistry are applicable.

These methods often rely on the use of chiral starting materials, such as D- or L-galactose, and employing reactions that proceed with a high degree of stereocontrol. For example, nucleophilic substitution reactions (SN2) on chiral centers proceed with inversion of configuration, which can be exploited to set the desired stereochemistry. Similarly, the use of chiral catalysts or reagents can influence the stereochemical outcome of a reaction.

Enzymatic and Biocatalytic Production of Anhydrogalactitols and Related Anhydro Sugars

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of anhydro sugars and their derivatives. These methods often operate under mild conditions and can exhibit high regio- and stereoselectivity.

A key biocatalytic route to anhydrogalactitols is the reduction of the corresponding anhydrogalactose. This is particularly relevant for the production of 3,6-anhydro-L-galactitol. The precursor, 3,6-anhydro-L-galactose (AHG), is a major component of agarose (B213101) from red macroalgae nih.gov. The aldehyde group of AHG can be reduced to a primary alcohol, yielding 3,6-anhydro-L-galactitol (AHGol). This bioconversion is advantageous as it can be an energy-efficient process that avoids the high-energy dehydration steps required when starting from a sugar alcohol nih.gov.

Research has demonstrated the successful biological upgrading of AHG to AHGol. This has been achieved using metabolically engineered Saccharomyces cerevisiae nih.gov. This process involves the hydrolysis of agarose to agarobiose, which is then converted to AHG and galactose within the engineered yeast, followed by the reduction of AHG to AHGol nih.gov. The reduction of aldehyde moieties via biocatalysis is considered an eco-friendly and sustainable approach as it avoids the use of toxic chemical reducing agents nih.gov.

While this example focuses on the 3,6-anhydro isomer, the principle of enzymatic reduction of an anhydro sugar to its corresponding sugar alcohol could be applied to other isomers, provided the anhydrogalactose precursor is available.

Microbial fermentation is a well-established technology for the production of various chemicals, including sugar alcohols nih.govaydin.edu.trspringerprofessional.de. The production of anhydro sugar alcohols through fermentation is a developing area. While direct fermentation pathways to produce 1,3-anhydrogalactitol are not documented in the reviewed literature, engineered microorganisms could potentially be developed for this purpose.

The general strategy would involve introducing a metabolic pathway into a suitable microbial host, such as Saccharomyces cerevisiae or Escherichia coli, that can convert a readily available carbon source into the target anhydrogalactitol. This could involve a combination of enzymes for sugar metabolism, dehydration, and reduction.

For instance, the production of 3,6-anhydro-L-galactitol has been achieved through a process that combines chemical hydrolysis of agarose with a biological conversion using engineered Saccharomyces cerevisiae nih.gov. This demonstrates the feasibility of using microbial systems for the production of anhydro sugar alcohols from renewable biomass. The microbial production of sugar alcohols is generally considered a sustainable and cost-effective alternative to chemical synthesis, which often requires harsh reaction conditions and expensive catalysts springerprofessional.de.

The table below presents an overview of the biocatalytic and microbial production strategies for anhydro sugar alcohols, with a focus on the well-documented 3,6-anhydro-L-galactitol as a primary example.

Production Method Substrate Key Biocatalyst/Microorganism Product Key Findings
Reductive Conversion3,6-Anhydro-L-galactose (from agarose)Engineered Saccharomyces cerevisiae3,6-Anhydro-L-galactitolBiological upgrading of a red macroalgal component to a platform chemical. An energy-efficient and sustainable process.
Microbial FermentationAgaroseEngineered Saccharomyces cerevisiae3,6-Anhydro-L-galactitolIntegrated chemical hydrolysis and biological conversion process.

Derivatization Strategies for Anhydrogalactitols

The modification of anhydrogalactitols, such as 1,3-anhydrogalactitol, is a key area of research for developing new therapeutic agents and molecular probes. Derivatization strategies focus on the selective manipulation of the hydroxyl groups to introduce various functionalities, thereby altering the molecule's physical, chemical, and biological properties. These strategies include the use of protecting groups, synthesis of halogenated and other functionalized derivatives, and the creation of carbon-linked and heterocyclic analogues.

Acetylation and Other Protecting Group Manipulations

In the synthesis of complex carbohydrate-based molecules like anhydrogalactitol derivatives, protecting groups are essential tools. They temporarily block reactive hydroxyl groups to allow for selective chemical modifications at other positions on the molecule. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Common protecting groups for hydroxyl functions include esters (e.g., acetate (B1210297), benzoate), ethers (e.g., benzyl, silyl), and cyclic acetals or ketals. Acetylation, the introduction of an acetyl group, is a frequently used protection strategy due to the efficiency and high yield of acylation reactions. Regioselective acetylation, protecting only specific hydroxyl groups, can be achieved under controlled conditions using catalytic amounts of an acetate source. nih.gov This method is considered more environmentally friendly and efficient than those requiring organotin or organoboron reagents. nih.gov Similarly, benzoyl groups are often employed for protection and can influence the stereochemical outcome of subsequent reactions.

The selective protection and deprotection of hydroxyl groups are fundamental steps in a multi-step synthesis. For instance, primary hydroxyl groups can be selectively protected over secondary ones using bulky reagents. Orthogonal protecting group strategies, which involve using multiple classes of protecting groups that can be removed under different specific conditions, allow for the sequential modification of different hydroxyl groups within the same molecule.

Below is a table summarizing common protecting groups for hydroxyls and the conditions for their removal.

Protecting GroupAbbreviationCommon Reagents for Removal
AcetylAcNaOMe in MeOH; aqueous base (e.g., NaOH, K2CO3)
BenzoylBzNaOMe in MeOH; aqueous base
BenzylBnH2, Pd/C (catalytic hydrogenolysis)
tert-ButyldimethylsilylTBDMSTetrabutylammonium fluoride (B91410) (TBAF); acids (e.g., HCl, AcOH)
p-MethoxybenzylPMBDichlorodicyanoquinone (DDQ); Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)
Isopropylidene-Mild acid (e.g., aqueous AcOH)

Synthesis of Halo-deoxy and Other Functionalized Anhydrogalactitol Derivatives

The synthesis of halo-deoxy derivatives of anhydrogalactitols involves replacing a hydroxyl group with a halogen atom (F, Cl, Br, I). These compounds serve as important intermediates for creating a wide range of other functionalized derivatives through nucleophilic substitution reactions.

A common synthetic route begins with the activation of a specific hydroxyl group by converting it into a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate). This activated intermediate can then undergo a nucleophilic substitution reaction (SN2) with a halide ion to produce the corresponding halo-deoxy derivative. For example, the synthesis of 2-deoxy-2-halo-L-ascorbic acids has been achieved through direct halogenation using reagents like N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS). nih.gov

Once formed, the halogenated derivative can be further modified. The carbon-halogen bond can be displaced by various nucleophiles, such as azide (B81097), cyanide, or thiolate, to introduce different functionalities. For instance, research on a related chloro-deoxy sugar derivative demonstrated its reaction with fluoride, chloride, bromide, iodide, and azide ions to yield the corresponding functionalized products. nih.gov Subsequent reduction of the resulting azido-deoxy derivative can then yield an amino-deoxy compound, introducing a nitrogen-containing functional group. nih.gov

The table below illustrates the conversion of an activated hydroxyl group (sulfonate ester) into various functionalized derivatives.

Starting MaterialReagent/NucleophileProductFunctional Group Introduced
R-OTs (Tosylate)Sodium Iodide (NaI)R-IIodo
R-OMs (Mesylate)Lithium Bromide (LiBr)R-BrBromo
R-OTf (Triflate)Tetrabutylammonium Fluoride (TBAF)R-FFluoro
R-OTs (Tosylate)Sodium Azide (NaN3)R-N3Azido
R-OMs (Mesylate)Sodium Cyanide (NaCN)R-CNCyano
R-OTs (Tosylate)Sodium Thiophenoxide (NaSPh)R-SPhPhenylthio

C-Glycoside and Heterocyclic Anhydrogalactitol Analogues

Creating analogues of anhydrogalactitols where a carbon atom or a heterocyclic ring is attached to the core structure represents an advanced derivatization strategy. These modifications can significantly enhance metabolic stability and introduce novel biological activities.

C-Glycoside Analogues: C-Glycosides are mimics of O-glycosides where the glycosidic oxygen atom is replaced by a methylene (B1212753) group (-CH2-). nih.gov This carbon-carbon bond makes them resistant to enzymatic hydrolysis, a key advantage for developing potential therapeutic agents. nih.govresearchgate.netmdpi.com The synthesis of C-glycosides can be achieved through various methods, including those that involve glycosyl radical intermediates. rsc.org Lewis acid-catalyzed reactions are also employed, where anomeric 1-O-acyl or 1-halide derivatives of sugars react with carbon nucleophiles like anisole, thiophene, and furan (B31954) to form C-glycosyl compounds. nih.gov

Heterocyclic Analogues: Heterocycles are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. ibmmpeptide.com Anhydrogalactitol can serve as a scaffold for the synthesis of novel heterocyclic derivatives. Synthetic strategies often involve the condensation of a functionalized anhydrogalactitol with reagents that lead to the formation of a heterocyclic ring. For example, methods used in steroid chemistry, such as reacting a steroid core with functionalized thiohydrazides, have been shown to produce a variety of attached heterocycles, including pyrazolines, 1,3,4-thiadiazoles, and thiadiazines. mdpi.com Similar strategies could be adapted to the anhydrogalactitol framework. The synthesis of such compounds can proceed through multi-step sequences involving the formation of intermediates like hydrazides, which are then cyclized to yield the final heterocyclic product.

The table below lists examples of heterocyclic systems that have been synthesized on other molecular scaffolds and could potentially be appended to anhydrogalactitol.

Heterocyclic SystemPotential Synthetic Precursors
1,3,4-OxadiazoleHydrazide, Isothiocyanate, Mercuric Oxide
1,3,4-Thiadiazole (B1197879)Hydrazide, Carbon Disulfide or Phosphorous Pentasulfide
Pyrazole/Pyrazolineα,β-Unsaturated ketone, Hydrazine
ThiazolidineImino derivative, Chloroacetic acid
QuinolineCondensation reactions involving aniline (B41778) derivatives

Biochemical Pathways and Enzymatic Mechanisms Involving Anhydrogalactitols

Metabolic Routes of Galactitol and Related Polyols in Microorganisms and Eukaryotes

The metabolism of galactitol and related sugar alcohols is crucial for understanding the broader context in which anhydrogalactitols are processed. In various organisms, these pathways are essential for carbon utilization and managing osmotic stress.

Galactitol, also known as dulcitol (B134913), is a sugar alcohol formed from the reduction of galactose. This conversion is catalyzed by the enzyme aldose reductase in a reaction that is particularly significant in eukaryotes. In this metabolic process, the aldehyde group of galactose is reduced to a primary alcohol group, yielding galactitol. youtube.com

Under normal physiological conditions, galactose is primarily metabolized through the Leloir pathway. However, in conditions of high galactose concentration, such as in the genetic disorder galactosemia, the aldose reductase pathway becomes more active. youtube.com The accumulation of galactitol in tissues can lead to pathological conditions due to its osmotic effects. taylorandfrancis.comnih.gov While this pathway is well-documented in mammals, the oleaginous yeast Rhodosporidium toruloides has also been shown to produce galactitol from galactose, a process likely mediated by an aldose reductase. nih.gov This production in yeast is considered an overflow metabolic pathway to prevent the toxic accumulation of galactose-1-phosphate. nih.gov

The catabolism of anhydrogalactoses is a key process in marine bacteria that utilize red seaweed polysaccharides like agarose (B213101) and carrageenans. nih.govnih.gov The primary monomer of these polysaccharides is 3,6-anhydro-L-galactose (AHG). nih.gov A novel catabolic pathway for AHG has been identified in the marine bacterium Vibrio sp. nih.govresearchgate.net This pathway does not directly produce anhydrogalactitol but rather metabolizes AHG into intermediates of central metabolism.

The pathway begins with the oxidation of AHG to 3,6-anhydrogalactonate (AHGA) by an NADP+-dependent AHG dehydrogenase. nih.govresearchgate.net Subsequently, AHGA is isomerized by AHGA cycloisomerase to 2-keto-3-deoxy-galactonate (KDGal), which is then believed to enter the DeLey-Doudoroff pathway. researchgate.net While this specific pathway focuses on the oxidation of AHG, the reduction of the aldehyde group of anhydrogalactoses to form anhydrogalactitols represents a potential, though less documented, metabolic fate.

Characterization of Enzymes Involved in Anhydrogalactitol Metabolism

The enzymatic machinery responsible for the breakdown and modification of anhydrogalactose-containing compounds is diverse and highly specific. Key enzymes in these pathways include dehydrogenases, cycloisomerases, and hydrolases.

A critical enzyme in the catabolism of 3,6-anhydro-L-galactose is the NADP+-dependent 3,6-anhydro-L-galactose dehydrogenase. nih.gov This enzyme has been identified and characterized in bacteria such as Vibrio sp. and Streptomyces coelicolor. researchgate.netnih.gov It catalyzes the oxidation of the aldehyde group of AHG to a carboxylic acid, forming AHGA. nih.govnih.gov The dehydrogenase from S. coelicolor, SCO3486, exhibits broad substrate specificity but has the highest activity towards L-AHG. nih.gov

Following the action of the dehydrogenase, 3,6-anhydro-L-galactonate cycloisomerase catalyzes the isomerization of AHGA. nih.govnih.gov This enzyme, belonging to the enolase superfamily, converts AHGA into 2-keto-3-deoxy-galactonate. nih.gov The combined action of these two enzymes provides a direct route for marine microbes to channel AHG into their central metabolism. nih.gov

Glycoside hydrolases are a broad category of enzymes that cleave glycosidic bonds. cazypedia.orgwikipedia.orgnih.gov In the context of anhydrogalactose metabolism, α-neoagarooligosaccharide hydrolase is a key enzyme. nih.govnih.govexpasy.orgwikipedia.org This exo-acting enzyme specifically hydrolyzes the α-(1,3)-glycosidic linkages in neoagarooligosaccharides to release 3,6-anhydro-L-galactose from the non-reducing end. nih.govexpasy.orgwikipedia.org

This enzyme is crucial for the complete degradation of agarose, a major component of red algae cell walls. nih.gov It allows organisms to break down complex polysaccharides into monomeric sugars that can then be catabolized. expasy.org α-neoagarooligosaccharide hydrolases have been identified and characterized from various marine bacteria, including Cellvibrio sp. and the human gut bacterium Bacteroides plebeius. nih.govnih.gov

The efficiency and substrate preference of these enzymes are determined by their kinetic parameters. For instance, the α-neoagarooligosaccharide hydrolase from Bacteroides plebeius (BpGH117) has been characterized in detail. nih.gov The determination of these parameters is crucial for understanding the enzyme's role in metabolism and for potential biotechnological applications. europa.eunih.govnih.gov

Below is a table summarizing the kinetic parameters of α-neoagarooligosaccharide hydrolase from different sources acting on neoagarobiose (B1678156).

Enzyme SourceOptimal pHOptimal Temperature (°C)Km (mM)Vmax (U/mg)kcat/Km (s-1mM-1)
Bacteroides plebeius9.03530.2254.842.65
Cellvibrio sp. OA-20077.0-7.232---

Data for BpGH117 is from reference nih.gov. Data for Cellvibrio sp. OA-2007 is from reference nih.gov. A dash (-) indicates data not provided in the source.

These kinetic data reveal differences in the optimal conditions and efficiency of these enzymes from various organisms, reflecting their adaptation to different environments. nih.govnih.gov

Biotransformation Processes for Anhydrogalactitol Production and Conversion

The sustainable production of specialty chemicals from renewable biomass is a key objective in modern biotechnology. Anhydrogalactitols, with their unique chemical structures, are valuable platform chemicals. The following subsections detail the bio-engineering approaches for their synthesis.

Metabolic engineering of microorganisms offers a promising route for the conversion of biomass-derived sugars into valuable chemicals like anhydrogalactitols. A significant breakthrough has been the development of an engineered strain of Saccharomyces cerevisiae for the production of 3,6-anhydro-L-galactitol (AHGol) from agarose, a major component of red macroalgae. rsc.org

The native metabolic pathways of common industrial microorganisms like S. cerevisiae are not equipped to utilize 3,6-anhydro-L-galactose (AHG), a monomer of agarose. To overcome this, researchers have engineered yeast to express heterologous enzymes that can channel AHG into a productive pathway. This involves the introduction of genes encoding for enzymes that can convert AHG into its corresponding sugar alcohol, AHGol.

One successful strategy involved the expression of an arabinose reductase from Ambrosiozyma monospora in S. cerevisiae. This enzyme exhibits broad substrate specificity and can efficiently reduce AHG to AHGol. The engineered yeast strain was able to produce AHGol from agarobiose (a disaccharide of D-galactose and AHG) with high efficiency. rsc.org

Further metabolic engineering efforts have focused on improving the uptake and intracellular availability of the substrate. This includes co-expressing enzymes that can hydrolyze larger oligosaccharides into monomeric sugars that can then be converted by the engineered pathway.

Table 1: Engineered Microbial System for 3,6-anhydro-L-galactitol (AHGol) Production

Microorganism Engineered Pathway/Enzyme Substrate Product Key Findings Reference
Saccharomyces cerevisiaeExpression of arabinose reductase from Ambrosiozyma monosporaAgarobiose3,6-anhydro-L-galactitol (AHGol)Successful production of AHGol from a component of red macroalgae. rsc.org

The conversion of complex polysaccharides from sources like red macroalgae into anhydrogalactitols requires a series of enzymatic steps. These steps can be combined into an "enzymatic cascade" to streamline the production process. Such cascades typically involve enzymes for depolymerization of the polysaccharide, followed by conversion of the resulting monomeric sugars.

For the production of 3,6-anhydro-L-galactitol from agarose, an initial enzymatic hydrolysis step is necessary to break down the polysaccharide into its constituent sugars, D-galactose and 3,6-anhydro-L-galactose (AHG). rsc.org This is often achieved using a cocktail of enzymes, including β-agarases.

Following the hydrolysis of agarose, the released AHG can be converted to AHGol by a reductase enzyme, as described in the engineered microbial system. In a cell-free enzymatic cascade, these enzymes would be purified and combined in a reaction vessel to carry out the multi-step conversion.

The efficiency of such cascades can be influenced by various factors, including the specific activities of the enzymes, their stability, and the reaction conditions. Research in this area focuses on discovering and engineering more robust and efficient enzymes for each step of the pathway.

Table 2: Conceptual Enzymatic Cascade for 3,6-anhydro-L-galactitol (AHGol) Production

Reaction Step Enzyme Class Substrate Product
1. Depolymerizationβ-agaraseAgaroseAgarobiose / Neoagarobiose
2. Hydrolysisα-neoagarobiose hydrolaseAgarobiose / NeoagarobioseD-galactose + 3,6-anhydro-L-galactose (AHG)
3. ReductionArabinose reductase (or similar)3,6-anhydro-L-galactose (AHG)3,6-anhydro-L-galactitol (AHGol)

Research Paradigms and Synthetic Utility of Anhydrogalactitols

Anhydrogalactitols as Chiral Building Blocks in Organic Synthesis

The inherent chirality of carbohydrates makes them attractive starting materials in organic synthesis, serving as "chiral pool" synthons for the construction of complex stereochemically defined molecules. Anhydrogalactitols, including 1,3-anhydrogalactitol, are valuable chiral building blocks due to their rigid bicyclic structure, which presents a defined spatial arrangement of hydroxyl groups. This conformational rigidity allows for high stereoselectivity in subsequent chemical transformations. The synthesis of enantiomerically pure molecules is crucial in various fields, including pharmaceuticals and agrochemicals, as different enantiomers of a molecule can have vastly different biological activities.

The use of chiral building blocks derived from natural sources, such as carbohydrates, is a well-established strategy in asymmetric synthesis. These synthons provide a cost-effective and readily available source of chirality, reducing the need for complex and often expensive asymmetric catalytic methods. The defined stereochemistry of anhydrogalactitols can be transferred to the target molecule, enabling the efficient synthesis of complex chiral structures. While specific examples of the use of 1,3-anhydrogalactitol in the total synthesis of complex natural products are not extensively documented in the available literature, its structural features make it a promising candidate for such applications. The strategic placement of its functional groups allows for a variety of chemical modifications, making it a versatile intermediate in the synthesis of a range of chiral molecules.

Role in the Synthesis of Novel Carbohydrate Derivatives and Glycomimetics

Anhydrogalactitols serve as valuable precursors in the synthesis of novel carbohydrate derivatives and glycomimetics. Glycomimetics are molecules that mimic the structure and/or function of natural carbohydrates and are of significant interest in drug discovery due to their potential for improved pharmacokinetic properties and metabolic stability compared to their natural counterparts. The rigid structure of anhydrogalactitols can be exploited to create conformationally constrained glycomimetics, which can lead to higher binding affinities and selectivities for their biological targets.

The synthesis of various carbohydrate-based molecules with potential therapeutic applications often involves the chemical modification of readily available sugar derivatives. For instance, the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives of glucosides has been achieved with the aim of developing new antifungal and antibacterial agents. Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives of D-galactopentitol-1-yl has been explored for their plant growth-regulating activities. While the direct use of 1,3-anhydrogalactitol as a starting material in these specific examples is not reported, its structural similarity to other carbohydrate building blocks suggests its potential as a precursor for a wide range of bioactive molecules.

The development of diversity-oriented synthesis strategies allows for the rapid generation of large and diverse libraries of glycomimetics from common intermediates. Anhydrogalactitols, with their multiple functional groups, are well-suited as scaffolds in such synthetic approaches, enabling the creation of a wide array of novel carbohydrate derivatives for biological screening.

Fundamental Investigations in Carbohydrate Conformational Analysis and Reactivity

The conformational preferences of carbohydrates play a crucial role in their biological activity, influencing their interactions with proteins and other biomolecules. Anhydrogalactitols, due to their bicyclic nature, have more constrained conformations compared to their parent monosaccharides. This rigidity makes them excellent model compounds for fundamental studies of carbohydrate conformation and reactivity.

Understanding the reactivity of the different hydroxyl groups on the anhydrogalactitol ring is essential for its strategic use in organic synthesis. The conformational constraints imposed by the anhydro bridge influence the accessibility and reactivity of the remaining hydroxyl groups, allowing for regioselective chemical modifications.

Application in Developing Analytical Standards and Reference Materials for Carbohydrate Research

Accurate and reliable analytical methods are essential for the study of carbohydrates in various biological and industrial processes. Analytical standards and reference materials play a critical role in the development, validation, and quality control of these methods. Pure carbohydrate compounds are necessary for the calibration of analytical instruments and for the identification and quantification of carbohydrates in complex mixtures.

While there is no specific mention in the available literature of 1,3-anhydrogalactitol being used as a commercially available analytical standard, its stable and well-defined structure would make it a suitable candidate for such applications. The development of novel analytical tools for complex carbohydrates is an active area of research, and the availability of a wide range of pure carbohydrate standards is crucial for advancing this field.

The analysis of sugar alcohols, such as galactitol, often employs techniques like high-performance liquid chromatography (HPLC). The availability of pure anhydro derivatives of these sugar alcohols could aid in the development of more specific and sensitive analytical methods. They could potentially be used as internal standards in chromatographic analyses, helping to improve the accuracy and precision of quantification.

Exploration in Biorefinery and Sustainable Chemical Production from Algal Biomass

The concept of a biorefinery, which involves the conversion of biomass into a range of valuable products, is gaining increasing attention as a sustainable alternative to petroleum-based chemical production. Algal biomass, particularly from red seaweeds (Rhodophyta), is a promising feedstock for biorefineries due to its high carbohydrate content and lack of lignin. nih.govresearchgate.net Red algae are rich in unique polysaccharides, such as carrageenan and agar, which are composed of galactose and anhydrogalactose units. researchgate.netmdpi.com

Several studies have focused on the hydrolysis of these polysaccharides to produce fermentable sugars for biofuel production and other valuable chemicals. nih.govnio.res.innih.gov A key component of these polysaccharides is 3,6-anhydro-galactose, an isomer of the anhydrogalactitol discussed in this article. nih.gov Research has demonstrated the enzymatic production of 3,6-anhydro-L-galactose from red algal biomass. nih.gov The biological upgrading of this 3,6-anhydro-L-galactose to its corresponding sugar alcohol, 3,6-anhydro-L-galactitol, has also been reported. nih.gov

While the direct production of 1,3-anhydrogalactitol from algal biomass has not been specifically documented, the presence of anhydrogalactose moieties in red seaweed polysaccharides suggests the potential for its production through tailored enzymatic or chemical conversion processes. The development of efficient methods for the selective hydrolysis and modification of these algal polysaccharides could open up new avenues for the sustainable production of a variety of anhydro sugars, including 1,3-anhydrogalactitol, for use as chiral building blocks and in other applications.

Interactive Data Table: Key Polysaccharides from Red Algae and their Monomeric Units

PolysaccharidePredominant Monomeric UnitsSource
Agarose (B213101)D-galactose, 3,6-anhydro-L-galactoseRed Seaweed
CarrageenanD-galactose, 3,6-anhydro-D-galactose, sulfated galactoseRed Seaweed

Interactive Data Table: Potential Products from Algal Biorefinery

FeedstockKey IntermediatesPotential End Products
Red Algae (Rhodophyta)Galactose, 3,6-Anhydro-galactoseBioethanol, Bioactive oligosaccharides, Anhydro-sugar derivatives
Brown Algae (Phaeophyta)Alginate, Fucoidan, LaminarinAlginate-based bioplastics, Bioactive oligosaccharides, Bioethanol
Green Algae (Chlorophyta)Starch, CelluloseBioethanol, Bioplastics

Advanced Research Methodologies in Anhydrogalactitol Studies

Proteomic and Metabolomic Approaches for Pathway Elucidation

The elucidation of metabolic pathways for novel or uncommon substrates like anhydro-sugars is a significant challenge. Integrated 'omics' approaches, combining metabolomics and proteomics with transcriptomics, are powerful tools for uncovering the catabolic fate of such molecules.

Detailed Research Findings: A key study on a marine bacterium, Vibrio sp., which is capable of utilizing 3,6-anhydro-L-galactose (L-AHG) as a sole carbon source, successfully identified a novel catabolic pathway. nih.gov Metabolite analysis revealed two key metabolic intermediates: 3,6-anhydrogalactonate (AHGA) and 2-keto-3-deoxy-galactonate (KDG). nih.gov This discovery was complemented by transcriptomic analysis, which identified the genes responsible for the enzymes catalyzing these steps. The findings indicated that the pathway involves two main processes:

Oxidation: An NADP+-dependent AHG dehydrogenase converts L-AHG to AHGA. nih.gov

Isomerization: An AHGA cycloisomerase is also involved in the metabolic cascade. nih.gov

This integrated approach not only mapped the novel pathway but also provided the genetic basis for it. The verification of this pathway was achieved by expressing the identified genes in Escherichia coli, which subsequently gained the ability to grow on AHG as its only carbon source. nih.gov Such metabolomic and proteomic strategies are foundational for understanding how microorganisms evolve to utilize unique carbohydrate sources and provide a blueprint for metabolic engineering. nih.gov

Genetic Engineering and Molecular Biology Techniques for Enzyme Discovery and Optimization

The discovery and enhancement of enzymes are critical for harnessing metabolic pathways for industrial purposes. Genetic engineering and molecular biology are central to identifying novel biocatalysts and tailoring their properties for specific applications.

Detailed Research Findings: Research into the degradation of agarose (B213101) has led to the discovery and characterization of specific enzymes that act on related anhydro-sugars. For instance, two α-neoagarobiose hydrolases (α-NABH) from the GH117 family were identified in Cellvibrio sp. KY-GH-1. nih.gov These enzymes were expressed as recombinant proteins in E. coli for characterization. nih.gov It was found that one of the enzymes, GH117A α-NABH, was specifically able to hydrolyze neoagarobiose (B1678156) into its constituent monosaccharides: D-galactose and 3,6-anhydro-L-galactose (L-AHG). nih.gov

Similarly, a novel 1,3-α-3,6-anhydro-L-galactosidase, named Ahg943, was discovered in Gayadomonas joobiniege G7. nih.gov Molecular characterization involved cloning and expressing the gene in a host system to produce the recombinant enzyme (rAhg943). This allowed for detailed study of its function, revealing it to be an exo-acting hydrolase that releases L-AHG from the non-reducing ends of neoagarooligosaccharides. nih.gov These molecular techniques are indispensable for moving from gene discovery to the production and characterization of a functional enzyme. biocatalysts.com

The table below summarizes the characteristics of a discovered enzyme involved in anhydro-sugar metabolism.

FeatureDescriptionSource Organism
Enzyme Name GH117A α-NABHCellvibrio sp. KY-GH-1
Enzyme Family GH117Cellvibrio sp. KY-GH-1
Function Hydrolyzes neoagarobiose into D-galactose and 3,6-anhydro-L-galactoseCellvibrio sp. KY-GH-1
Substrate Specificity Neoagarobiose (NA2)Cellvibrio sp. KY-GH-1

Mechanistic Enzymology and Active Site Characterization

Understanding how an enzyme functions at a molecular level is crucial for its optimization and application. Mechanistic enzymology focuses on reaction kinetics, active site structure, and the chemical steps of catalysis.

Detailed Research Findings: Detailed enzymatic characterization of the recombinant GH117A α-NABH provided significant mechanistic insights. nih.gov The enzyme's optimal functioning was observed at 35 °C and a pH of 7.5. nih.gov Kinetic analysis determined its affinity for the substrate (Km) and its maximum reaction rate (Vmax), which are fundamental parameters for understanding its efficiency. A key finding was that the enzyme's activity could be enhanced 2.4-fold with the addition of manganese ions (MnSO4) and a reducing agent (TCEP), suggesting the role of cofactors and the redox state in its catalytic cycle. nih.gov

For the enzyme Ahg943, studies showed an optimal temperature of 20°C and a pH of 6.0. nih.gov Critically, its activity was completely abolished by the addition of EDTA, a chelating agent, which strongly indicated that the enzyme requires a metal ion cofactor. nih.gov Further experiments confirmed that Calcium (Ca2+) is the necessary cofactor for its activity. nih.gov Characterizing the active site and understanding these dependencies are vital for designing optimal conditions for enzymatic reactions in bioreactors.

The kinetic parameters for GH117A α-NABH are presented in the table below.

Kinetic ParameterValueUnit
Km 16.0mM
Vmax 20.8U/mg
kcat 14.2s⁻¹
kcat/Km 8.9 × 10²s⁻¹ M⁻¹

High-Throughput Screening for Novel Biocatalysts

Discovering new enzymes from nature or improving existing ones through directed evolution generates vast libraries of enzyme variants that must be tested for activity. High-throughput screening (HTS) methods are essential for rapidly identifying the most promising candidates from these large libraries. researchgate.netnih.gov

Modern biocatalysis relies on fast, sensitive, and efficient HTS methods to find novel enzymes or enhanced variants for chemical production. researchgate.net These screening platforms can assess thousands of variants simultaneously, a significant acceleration compared to traditional methods. nrel.gov HTS assays often employ fluorogenic or chromogenic substrates that produce a colored or fluorescent signal upon enzymatic reaction, allowing for rapid detection of active enzymes. nih.gov Other advanced methods include mass spectrometry-based screening, which offers broad applicability without the need for labeled substrates. researchgate.net

While specific HTS campaigns for 1,3-anhydrogalactitol-related enzymes are not detailed in the provided literature, the general methodologies are well-established. For example, a screening platform developed for PET hydrolases demonstrates the capability to interrogate libraries of 10⁴ to 10⁵ variants for solubility, thermostability, and activity, showcasing the power of HTS in modern enzyme engineering. nrel.gov Such techniques would be directly applicable to the discovery of novel enzymes for anhydrogalactitol synthesis or degradation. mdpi.com

System Biology and Flux Balance Analysis in Microbial Anhydrogalactitol Metabolism

Systems biology integrates experimental data with computational modeling to understand the complex interactions within a biological system as a whole. benthamscience.com In metabolic engineering, Flux Balance Analysis (FBA) is a powerful computational method used to predict metabolic flux distributions in a genome-scale model of an organism. nih.gov This allows researchers to simulate how genetic modifications, such as gene knockouts or overexpressions, will affect the production of a target compound. nih.gov

FBA operates on a stoichiometric model of an organism's metabolic network and uses linear programming to optimize an objective function, such as maximizing biomass growth or the production of a specific chemical. nih.gov Although classical FBA assumes a steady state, dynamic FBA (dFBA) has been developed to study how metabolic fluxes change over time, as demonstrated in the analysis of 1,3-propanediol (B51772) production by Clostridium butyricum. nih.gov

For a compound like 1,3-anhydrogalactitol, a systems biology approach would involve:

Constructing a genome-scale metabolic model of a potential host organism (e.g., E. coli).

Integrating the newly discovered metabolic pathway for anhydrogalactitol (such as the L-AHG pathway) into the model. nih.gov

Using FBA to predict which genes should be deleted to redirect metabolic flux away from competing pathways and which genes (including the pathway-specific ones) should be overexpressed to maximize production.

This in silico approach can significantly expedite the strain engineering process by identifying the most promising genetic targets for experimental validation, ultimately leading to more efficient microbial cell factories. nih.gov

Q & A

Q. What are the best practices for reporting 1,3-anhydro-galactitol synthesis in peer-reviewed journals?

  • Methodological Answer : Follow the Reviews in Analytical Chemistry structure: detail catalyst concentrations, reaction times, and purification yields. Include raw spectral data (e.g., NMR shifts, MS spectra) in supplementary materials. Address potential side reactions (e.g., 1,4-anhydro byproduct formation) in the discussion .

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